molecular formula C6H15O6P B6359320 (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid CAS No. 1360716-35-3

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid

Cat. No.: B6359320
CAS No.: 1360716-35-3
M. Wt: 214.15 g/mol
InChI Key: PVGIIYXQOJVMGS-UHFFFAOYSA-N
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Description

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid: is a complex organic compound characterized by its multiple ethoxy and hydroxy groups attached to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid typically involves the reaction of ethylene oxide with phosphonic acid derivatives under controlled conditions. The process may include multiple steps of ethoxylation, where ethylene oxide is added to the phosphonic acid in the presence of a catalyst, such as a strong base or acid, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation processes using continuous reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy groups to alkyl groups, altering the compound’s properties.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of substituted ethoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in drug delivery systems due to its multiple functional groups.
  • Studied for its interactions with biological molecules.

Medicine:

  • Investigated for its potential use in pharmaceuticals, particularly in the development of prodrugs.

Industry:

  • Utilized in the formulation of specialty chemicals and surfactants.
  • Employed in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid involves its interaction with various molecular targets through its hydroxy and ethoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s behavior in different environments. The phosphonic acid moiety can also participate in coordination with metal ions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

    (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid: can be compared with other phosphonic acid derivatives, such as:

Uniqueness:

  • The presence of multiple ethoxy and hydroxy groups in this compound provides it with unique solubility and reactivity properties compared to simpler phosphonic acid derivatives. These functional groups enhance its potential for forming hydrogen bonds and interacting with various substrates, making it a versatile compound for diverse applications.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O6P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGIIYXQOJVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCP(=O)(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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